molecular formula C15H12FNO2S B13027398 Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate

Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B13027398
M. Wt: 289.3 g/mol
InChI Key: WLRYADZTRNHMNR-UHFFFAOYSA-N
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Description

Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a benzothiophene moiety, which is further substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-fluorobenzo[b]thiophene-2-carboxylic acid with ethyl pyrrole-2-carboxylate under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzothiophene ring, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or neutral conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate: Lacks the fluorine substitution, which may result in different biological activity and chemical reactivity.

    Ethyl 5-(5-chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate: Substituted with chlorine instead of fluorine, potentially altering its pharmacokinetic properties and potency.

    Ethyl 5-(5-methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate: Contains a methyl group, which may influence its hydrophobicity and interaction with biological targets.

Biological Activity

Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate (CAS Number: 144951-51-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Structure and Composition

The molecular formula for this compound is C15H12FNO2SC_{15}H_{12}FNO_2S, with a molecular weight of 289.32 g/mol. The chemical structure is characterized by a pyrrole ring substituted with a benzo[b]thiophene moiety and an ethyl ester functional group.

Specifications Table

PropertyValue
CAS Number144951-51-9
Molecular FormulaC15H12FNO2S
Molecular Weight289.32 g/mol
PurityTypically >95%
Storage ConditionsKeep in a dark place, sealed

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. In particular, compounds with similar structures have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis. For example, a related study indicated that certain pyrrole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL against M. tuberculosis strains, with low cytotoxicity (IC50 > 64 μg/mL) .

The biological activity of this compound appears to be linked to its ability to inhibit specific targets within bacterial cells. Research has suggested that the pyrrole scaffold may interfere with mycolic acid biosynthesis in mycobacterial species, which is crucial for the integrity of their cell walls. The effectiveness of these compounds can be attributed to their structural features that enhance binding affinity to target enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrole ring and substituents significantly affect biological potency. For instance, the introduction of electron-withdrawing groups like fluorine enhances activity against microbial targets while maintaining low toxicity levels .

Case Studies and Research Findings

  • Study on Anti-TB Activity :
    • A study evaluated various pyrrole derivatives for their anti-tuberculosis activity. This compound was noted for its structural similarity to other potent compounds that demonstrated significant anti-TB efficacy .
  • Cytotoxicity Assessment :
    • In vitro assays revealed that the compound exhibits low cytotoxicity against mammalian cells, which is essential for therapeutic applications .
  • Potential for Drug Development :
    • Given its promising bioactivity profile, this compound is being explored as a lead compound for developing new anti-TB agents and possibly other therapeutic applications targeting resistant pathogens .

Properties

Molecular Formula

C15H12FNO2S

Molecular Weight

289.3 g/mol

IUPAC Name

ethyl 5-(5-fluoro-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H12FNO2S/c1-2-19-15(18)12-5-4-11(17-12)14-8-9-7-10(16)3-6-13(9)20-14/h3-8,17H,2H2,1H3

InChI Key

WLRYADZTRNHMNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C2=CC3=C(S2)C=CC(=C3)F

Origin of Product

United States

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